![molecular formula C12H11NO2S B2939550 Methyl 2-methyl-5-phenylthiazole-4-carboxylate CAS No. 133415-15-3](/img/structure/B2939550.png)
Methyl 2-methyl-5-phenylthiazole-4-carboxylate
Overview
Description
“Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO2S . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a carboxylate group attached to the thiazole ring .Physical And Chemical Properties Analysis
“Methyl 2-methyl-5-phenylthiazole-4-carboxylate” is a solid at room temperature . Its molecular weight is 233.29 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a compound that has drawn interest due to its potential utility in synthetic organic chemistry. Research has been focused on developing efficient synthetic routes and exploring its reactivity. A notable study by Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization as a key step. These oxazoles are synthesized from precursors that include functional groups similar to those in methyl 2-methyl-5-phenylthiazole-4-carboxylate, indicating its potential as a building block in organic synthesis (Kumar et al., 2012).
Another study by Meng et al. (2014) described a practical one-pot procedure for synthesizing various 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials, highlighting the compound's role in facilitating efficient synthetic routes (Meng et al., 2014).
Catalysis and Organic Transformations The versatility of methyl 2-methyl-5-phenylthiazole-4-carboxylate extends to its use in catalysis and as a precursor for more complex molecules. Misra and Ila (2010) demonstrated the use of a related compound, 4-bis(methylthio)methylene-2-phenyloxazol-5-one, as a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. This research underscores the compound's utility in creating structurally diverse molecules through nucleophilic ring-opening reactions followed by cyclization, a method that could potentially apply to derivatives of methyl 2-methyl-5-phenylthiazole-4-carboxylate (Misra & Ila, 2010).
Antimicrobial and Medicinal Chemistry Applications In the realm of medicinal chemistry, the structural motifs present in methyl 2-methyl-5-phenylthiazole-4-carboxylate are found in compounds with biological activity. Shinde et al. (2019) synthesized a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the therapeutic potential of compounds derived from or related to methyl 2-methyl-5-phenylthiazole-4-carboxylate (Shinde et al., 2019).
Mechanism of Action
Target of Action
Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNIVMZHJOKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-phenylthiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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